

# GSK2945: A Comparative Analysis of Specificity and Selectivity

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## Compound of Interest

Compound Name: GSK2945

Cat. No.: B1443831

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK2945**, a synthetic REV-ERB $\alpha$  agonist, with other notable REV-ERB $\alpha$  modulators. The following sections detail its specificity, selectivity, and the experimental protocols used for its characterization, offering valuable insights for researchers in circadian biology, metabolism, and drug discovery.

## Comparative Analysis of REV-ERB $\alpha$ Agonists

**GSK2945** was developed based on the chemical scaffold of the first-in-class REV-ERB $\alpha$  agonist, GSK4112. While both compounds, along with the more recent agonists SR9009 and SR9011, target the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , they exhibit variations in potency and pharmacokinetic properties. Notably, some studies suggest that **GSK2945** may exhibit cell-type or organ-specific dual activity, functioning as both an activator and an inhibitor of REV-ERB $\alpha$ .<sup>[1][2]</sup>

## Quantitative Data Summary

A direct comparison of the half-maximal inhibitory concentration (IC<sub>50</sub>) or binding affinity (K<sub>i</sub>) for **GSK2945** with other REV-ERB $\alpha$  agonists is not readily available in the public domain. However, data for related compounds in a Gal4-REV-ERB $\alpha$  cotransfection assay are presented below for contextual comparison.

Compound	Target	Assay Type	IC50 (nM)	Cell Line
GSK2945	REV-ERB $\alpha$	-	Data not available	-
GSK4112	REV-ERB $\alpha$	Gal4-REV-ERB $\alpha$ Cotransfection	~2000	HEK293T
SR9009	REV-ERB $\alpha$	Gal4-REV-ERB $\alpha$ Cotransfection	~700-800	HEK293T
SR9011	REV-ERB $\alpha$	Gal4-REV-ERB $\alpha$ Cotransfection	~400-600	HEK293T

Note: The IC50 values are approximate and can vary between different experimental setups.

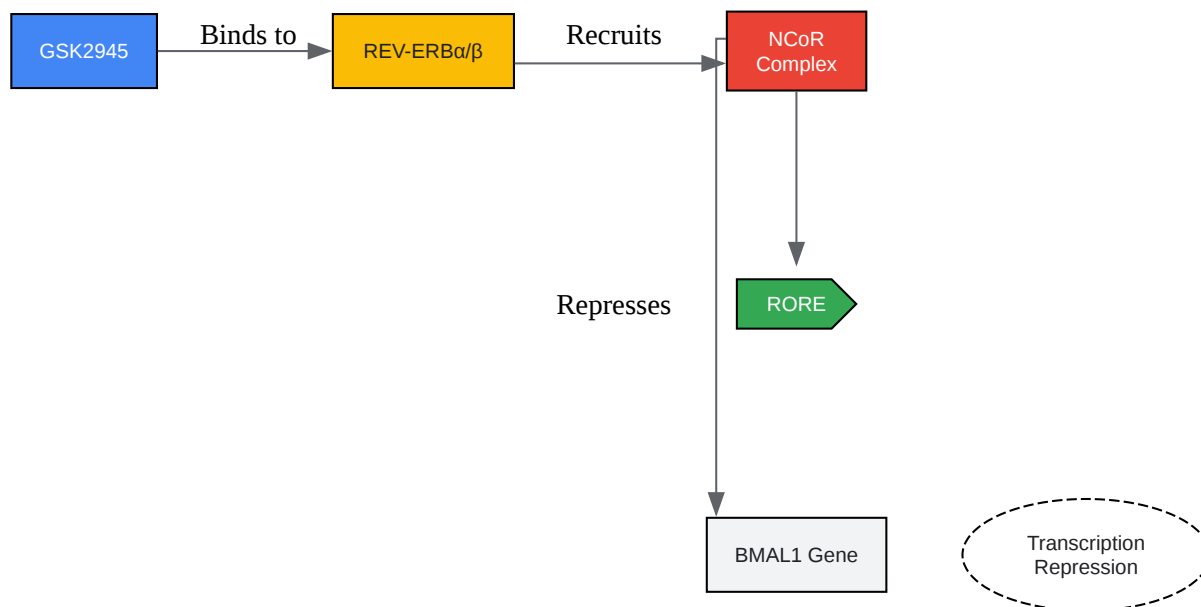
## Specificity and Selectivity Profile

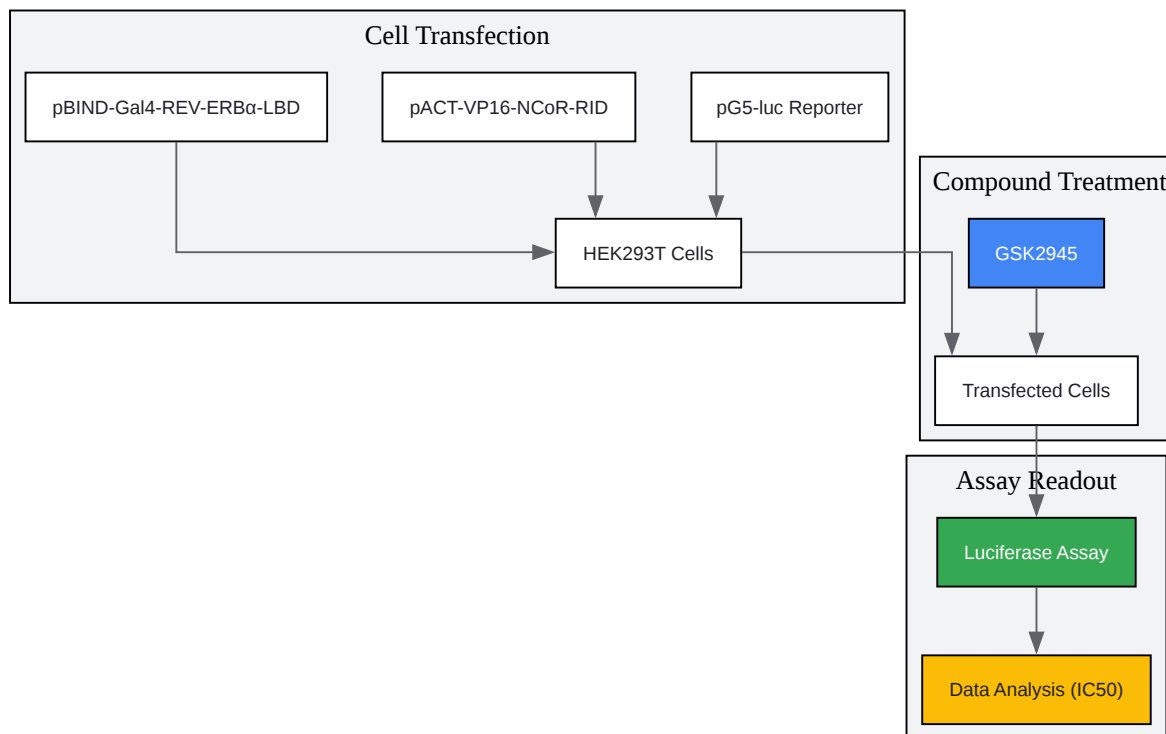
Comprehensive selectivity data for **GSK2945** across a broad panel of other nuclear receptors or a kinome screen is not publicly available. The characterization of off-target effects is crucial for understanding the full biological activity of a compound. For context, related REV-ERB $\alpha$  agonists, SR9009 and SR9011, have been profiled against a panel of 46 other nuclear receptors and showed no significant activity, indicating high selectivity for the REV-ERBs.

## Signaling Pathway and Experimental Workflows

The mechanism of action for REV-ERB $\alpha$  agonists involves binding to the ligand-binding domain of REV-ERB $\alpha$ , which enhances the recruitment of the nuclear receptor corepressor (NCoR) complex. This leads to the transcriptional repression of REV-ERB $\alpha$  target genes, a key one being BMAL1 (ARNTL), a core component of the circadian clock machinery.

## REV-ERB $\alpha$ Signaling Pathway





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## References

- 1. Molecular clock REV-ERB $\alpha$  regulates cigarette smoke-induced pulmonary inflammation and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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